molecular formula C15H16N6O B6442710 N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine CAS No. 2549051-64-9

N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Cat. No.: B6442710
CAS No.: 2549051-64-9
M. Wt: 296.33 g/mol
InChI Key: IZHFHSTZROWUTM-UHFFFAOYSA-N
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Description

N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a complex organic compound that features both pyrimidine and imidazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the imidazole ring and the methoxypyridine moiety. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Imidazole Ring: This step often involves cyclization reactions using reagents like ammonium acetate or formamide.

    Attachment of the Methoxypyridine Moiety: This can be done through nucleophilic substitution reactions, where the methoxypyridine acts as a nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can enhance the efficacy and specificity of active ingredients.

Mechanism of Action

The mechanism of action of N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxypyridin-4-yl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
  • N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-2-amine
  • N-[(2-methoxypyridin-4-yl)methyl]-4-(2-methyl-1H-imidazol-1-yl)pyrimidin-6-amine

Uniqueness

What sets N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxypyridine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-11-16-5-6-21(11)14-8-13(19-10-20-14)18-9-12-3-4-17-15(7-12)22-2/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHFHSTZROWUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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